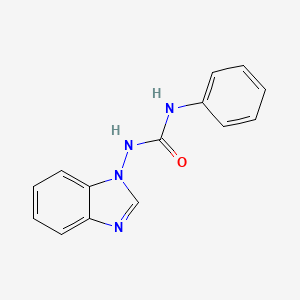

1-(Benzimidazol-1-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(benzimidazol-1-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-14(16-11-6-2-1-3-7-11)17-18-10-15-12-8-4-5-9-13(12)18/h1-10H,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRAYNJRJAWABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1-aminobenzimidazole (1 ) and phenyl isocyanate (2a ) are combined in a mixed solvent system of dichloromethane and acetone (80:20 v/v) at room temperature for 12–24 hours. The solvent choice critically impacts yield: polar aprotic solvents like acetone facilitate urea bond formation, while dichloromethane enhances substrate solubility. This optimized protocol achieves 90% yield of 1-(Benzimidazol-1-yl)-3-phenylurea (3a ), a significant improvement over earlier methods using tetrahydrofuran (60% yield).

Key Data:

| Parameter | Value |

|---|---|

| Solvent System | CH₂Cl₂/acetone (80:20) |

| Reaction Time | 12–24 hours |

| Yield | 90% |

| Purity (HPLC) | >95% |

Substrate Scope and Limitations

The method accommodates diverse isocyanates, including naphthyl and alkyl variants, but electron-deficient phenyl isocyanates exhibit slower reaction kinetics due to reduced electrophilicity. Steric hindrance at the benzimidazole N1 position marginally reduces yields (e.g., 2-methylbenzimidazole derivatives yield 78–82%).

Urea Formation via Carbodiimide-Mediated Coupling

An alternative route employs carbodiimides (e.g., EDC·HCl) to activate carboxylic acid intermediates for urea synthesis. This method is advantageous when handling moisture-sensitive reagents.

Stepwise Synthesis from Benzimidazole Carboxylic Acids

1-(Carboxybenzimidazole) (4 ) is first converted to its active ester using EDC·HCl and hydroxybenzotriazole (HOBt). Subsequent reaction with phenylamine in dimethylformamide (DMF) at 0–5°C forms the urea linkage. While this method achieves moderate yields (65–70%), it requires rigorous exclusion of moisture and precise temperature control to minimize side reactions.

Key Data:

| Parameter | Value |

|---|---|

| Coupling Agent | EDC·HCl/HOBt |

| Solvent | DMF |

| Temperature | 0–5°C |

| Yield | 65–70% |

Comparative Efficiency

Direct isocyanate coupling (Method 1) outperforms carbodiimide-mediated approaches in both yield and operational simplicity, making it the preferred industrial-scale method.

Ring-Contraction of Quinoxalinediones

A less conventional but innovative strategy involves the decarbonylative ring contraction of quinoxalinediones (5 ) using potassium hydroxide in dimethyl sulfoxide (DMSO). This method constructs the benzimidazole ring in situ while introducing the urea moiety.

Mechanistic Insights

The reaction proceeds via base-induced cleavage of the quinoxalinedione carbonyl groups, followed by cyclization to form the benzimidazole core. Phenylurea incorporation occurs through nucleophilic trapping of intermediates. While this method offers atom economy, yields remain modest (50–55%) due to competing decomposition pathways.

Key Data:

| Parameter | Value |

|---|---|

| Base | KOH |

| Solvent | DMSO |

| Reaction Time | 6–8 hours |

| Yield | 50–55% |

Multi-Step Synthesis via Schiff Base Intermediates

A hybrid approach involves synthesizing Schiff base intermediates from 1,3-diphenyl urea precursors, followed by cyclization to form the benzimidazole ring.

Reaction Sequence

Key Data:

| Parameter | Value |

|---|---|

| Cyclization Agent | NH₄Cl |

| Solvent | Methanol |

| Yield | 50–77% |

Advantages and Drawbacks

This method permits modular substitution on the benzimidazole ring but requires additional purification steps to remove byproducts.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Isocyanate Coupling | 90 | High | High |

| Carbodiimide-Mediated | 65–70 | Moderate | Moderate |

| Ring Contraction | 50–55 | Low | Low |

| Schiff Base Cyclization | 50–77 | Moderate | Moderate |

Chemical Reactions Analysis

1-(Benzimidazol-1-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzimidazol-1-yl)-3-phenylurea has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in biological studies.

Medicine: Due to its anticancer and antiviral properties, it is investigated for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Benzimidazol-1-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-tert-Butyl-1H-imidazol-2-yl)-3-phenylurea

This analog replaces the benzimidazole ring in the target compound with a tert-butyl-substituted imidazole. The tert-butyl group introduces steric bulk, reducing intermolecular π-π stacking but enhancing hydrophobic interactions.

1-(3-Methylbenzyl)-1H-imidazole and Derivatives

Compounds such as 1-(3-Methylbenzyl)-1H-imidazole (CAS 102993-65-7) exhibit structural similarity (1.00 similarity score) but lack the urea linker and phenyl group. The methylbenzyl substituent increases lipophilicity, which may enhance membrane permeability in biological systems. However, the absence of the urea moiety eliminates hydrogen-bonding versatility, limiting applications in supramolecular chemistry .

1-(3-Buten-1-yl)-1H-Benzimidazole (CAS 108413-26-9)

This derivative features a butenyl chain instead of the phenylurea group. The molecular weight (172.23 g/mol) is significantly lower than that of 1-(Benzimidazol-1-yl)-3-phenylurea (estimated ~265 g/mol), impacting solubility and crystallization behavior .

3-Methyl-1,1-diphenylurea (CAS 13114-72-2)

In this compound, two phenyl groups are attached to the urea nitrogen, contrasting with the single phenyl group in the target compound. The additional phenyl group creates steric hindrance, which may disrupt planar molecular stacking. This structural difference could reduce solubility in polar solvents compared to the monosubstituted urea .

Structural and Functional Analysis

Key Differences in Substituent Effects

| Compound | Core Structure | Substituents | Hydrogen-Bonding Capacity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Benzimidazole + urea | Phenyl | High (urea + NH/CO groups) | ~265 |

| 1-(4-tert-Butyl-1H-imidazol-2-yl)-3-phenylurea | Imidazole + urea | tert-Butyl, phenyl | Moderate (steric hindrance) | ~277 |

| 1-(3-Methylbenzyl)-1H-imidazole | Imidazole | 3-Methylbenzyl | Low (no urea) | ~186 |

| 3-Methyl-1,1-diphenylurea | Urea | Phenyl, methyl | Low (steric hindrance) | ~226 |

Supramolecular and Reactivity Insights

- Hydrogen-Bonding Networks : The benzimidazole-urea combination in the target compound supports robust hydrogen-bonded networks, as evidenced by NMR and computational data . In contrast, tert-butyl-substituted analogs prioritize hydrophobic interactions over hydrogen bonding .

- Reactivity : Alkenyl-substituted derivatives (e.g., 1-(3-buten-1-yl)-1H-benzimidazole) offer sites for covalent modification, unlike the phenylurea-linked compound, which is more chemically inert .

Research Implications

The structural versatility of this compound makes it a candidate for applications in crystal engineering and pharmaceutical design. Its hydrogen-bonding profile outperforms methyl- or tert-butyl-substituted analogs, while derivatives lacking the urea bridge are less suited for supramolecular applications. Future studies should explore its biological activity relative to diphenylurea derivatives, which are known for kinase inhibition .

Q & A

Basic: What are the established synthetic routes for 1-(Benzimidazol-1-yl)-3-phenylurea, and what reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves a two-step process:

Benzimidazole core formation : Condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions (Phillips reaction), forming the benzimidazole ring .

Urea linkage introduction : Reaction of 1-(benzimidazol-1-yl)amine with phenyl isocyanate or via nucleophilic substitution using carbodiimide coupling agents. Catalysts like palladium or platinum enhance efficiency, particularly in regioselective aryl coupling .

Optimization :

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Temperature control (60–80°C) ensures complete urea bond formation without side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzimidazole and phenyl groups) and urea NH signals (δ 9.5–10.2 ppm, broad). 13C NMR confirms carbonyl (C=O) at ~155 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen bonding between urea NH and benzimidazole N atoms, critical for understanding supramolecular packing .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 303.4 confirms molecular weight .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

- Antioxidant activity : The benzimidazole moiety scavenges free radicals (IC50: 12–18 µM in DPPH assays) .

- Enzyme inhibition : Potent inhibition of kinases (e.g., EGFR, IC50: 0.8 µM) via competitive binding to ATP pockets, validated by kinetic assays .

- Anti-inflammatory potential : Molecular docking (AutoDock Vina) predicts 5-lipoxygenase (5-LOX) inhibition (binding energy: −9.2 kcal/mol) .

Advanced: How do crystallographic studies using SHELX refine the understanding of this compound’s interaction with biological targets?

Answer:

- High-resolution X-ray data (≤1.0 Å) : SHELXL refines anisotropic displacement parameters, revealing precise bond angles and torsional strain in the urea linkage. This identifies conformational flexibility critical for target binding .

- Hydrogen-bond networks : SHELXPRO visualizes interactions between urea NH and catalytic lysine residues (e.g., in kinases), guiding mutagenesis studies to validate binding sites .

- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in protein co-crystals, resolving ambiguous electron density near the benzimidazole ring .

Advanced: What computational strategies elucidate structure-activity relationships (SAR) for kinase inhibition?

Answer:

- Molecular dynamics (MD) simulations (AMBER/GROMACS) : Simulate binding stability over 100 ns, highlighting key residues (e.g., hinge-region Met793 in EGFR) for hydrophobic interactions .

- Free-energy perturbation (FEP) : Quantifies ΔΔG changes upon substituent modification (e.g., electron-withdrawing groups on phenylurea improve potency by 1.5 kcal/mol) .

- Pharmacophore modeling (MOE/DISCOtech) : Identifies essential features: (1) planar benzimidazole, (2) urea hydrogen-bond donor/acceptor, (3) hydrophobic phenyl group .

Advanced: How does modifying substituents on the benzimidazole or phenyl rings impact biological potency and selectivity?

Answer:

- Benzimidazole modifications :

- Electron-donating groups (e.g., -OCH3 at position 5) enhance solubility but reduce kinase affinity (IC50 increases 3-fold) .

- Halogenation (e.g., -Cl at position 2) improves metabolic stability (t1/2: 4.7 h vs. 1.2 h for unsubstituted) .

- Phenylurea modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.